molecular formula C14H7Cl2F3O2 B6407448 3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid CAS No. 1261984-56-8

3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6407448
CAS No.: 1261984-56-8
M. Wt: 335.1 g/mol
InChI Key: BKXYWCJUDROAJH-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a benzoic acid core

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3O2/c15-10-1-2-12(16)11(6-10)7-3-8(13(20)21)5-9(4-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXYWCJUDROAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691245
Record name 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-56-8
Record name 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols

Scientific Research Applications

3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl and trifluoromethyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various research and industrial purposes.

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